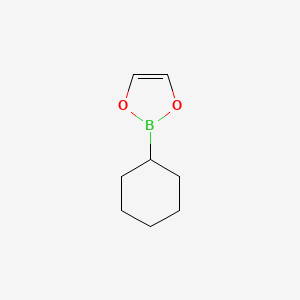

1,3,2-Dioxaborole, 2-cyclohexyl-

Description

Historical Trajectories and Evolution of Boron Chemistry in Organic Synthesis

The journey of boron in organic synthesis has been a transformative one, evolving from academic curiosity to an indispensable tool for chemists. Elemental boron was first isolated in 1808 by Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard. acs.orgacs.org However, the field of organoboron chemistry, which focuses on compounds with carbon-boron bonds, began to gain significant momentum in the mid-20th century. numberanalytics.com

A pivotal moment came with the pioneering work of Herbert C. Brown and his colleagues in the 1950s and 1960s. numberanalytics.com Their discovery of the hydroboration reaction, a process where boranes add across a carbon-carbon double or triple bond, was a watershed event. thieme.de This reaction provided a simple and highly versatile method for preparing organoboranes, which could then be converted into a wide array of functional groups with exceptional control over stereochemistry and regiochemistry. thieme.deresearchgate.net

Initially, the significance of this discovery was not widely recognized. thieme.de However, the subsequent exploration of organoborane chemistry unveiled a rich and diverse set of reactions. thieme.de This led to the development of powerful synthetic methods, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. acs.orgacs.orgnumberanalytics.com This palladium-catalyzed reaction, reported by Akira Suzuki in 1979, couples organoboron compounds with organic halides, forming new carbon-carbon bonds with remarkable efficiency and functional group tolerance. acs.orgacs.org The development of boron chemistry has continued unabated, with new reagents and reactions such as the Chan–Lam coupling, Petasis borono-Mannich reaction, and Matteson homologation further expanding the synthetic chemist's toolkit. thieme.desigmaaldrich.com Today, boron compounds are integral to the synthesis of complex molecules, pharmaceuticals, and advanced materials. numberanalytics.comresearchgate.net

Foundational Significance of Boronic Esters as Versatile Intermediates in Advanced Synthesis

Boronic esters, such as 2-Cyclohexyl-1,3,2-dioxaborole, are esters formed between a boronic acid and an alcohol, typically a diol. wikipedia.org They have emerged as exceptionally versatile and valuable intermediates in modern organic synthesis for several key reasons. sigmaaldrich.comacs.org

One of their most significant advantages is their enhanced stability compared to the corresponding boronic acids. sigmaaldrich.com Boronic esters are generally more resistant to air and moisture, making them easier to handle and purify, often through distillation or chromatography. sigmaaldrich.comacs.orgwikipedia.org This stability allows for their incorporation into multi-step synthetic sequences where the more sensitive boronic acids might not be compatible. sigmaaldrich.com The dioxaborolane ring structure, a five-membered ring, is a common motif in these stable esters. wikipedia.org

Boronic esters participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, where they serve as effective coupling partners. sigmaaldrich.com Beyond this, they are used in a variety of other important reactions, including:

Chan-Lam Coupling: Forming carbon-nitrogen and carbon-oxygen bonds. sigmaaldrich.com

Conjugate Additions: Adding to α,β-unsaturated systems. sigmaaldrich.com

Homologations: Extending a carbon chain by one carbon atom, a process demonstrated with high stereocontrol by Matteson using α-chloroboronic esters. acs.orgorgsyn.org

Hydroboration: The use of catecholborane, for instance, provides a direct route to certain dioxaboroles. rsc.org

The choice of the diol used to form the ester can significantly influence the reactivity and stereochemical outcome of subsequent reactions. Chiral diols, for example, are used to generate enantiomerically pure boronic esters, which are crucial for asymmetric synthesis. acs.org This "molecular assembly line" approach allows for the sequential and controlled installation of multiple stereocenters. orgsyn.org The versatility, stability, and tunable nature of boronic esters have solidified their position as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comsigmaaldrich.com

Scholarly Contributions and Emerging Research Paradigms for 2-Cyclohexyl-1,3,2-dioxaborole

While the pinacol (B44631) ester, 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is more commonly cited in the literature, research on simpler dioxaborolanes provides insight into the synthesis and potential applications of 2-Cyclohexyl-1,3,2-dioxaborole. tcichemicals.com

A notable synthetic route to 2-alkyl-1,3,2-dioxaborolanes was reported involving the photochemical reaction of trialkylboranes with alcohols. rsc.org Specifically, the irradiation of tricyclohexylborane (B89586) in the presence of ethanol (B145695) was shown to produce 2-Cyclohexyl-1,3,2-dioxaborolane, albeit in a mixture of cis and trans isomers related to the dioxaborolane ring substituents derived from ethanol. rsc.org A more efficient synthesis involved the irradiation of tricyclohexylborane in propan-2-ol, which yielded the corresponding 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. rsc.org This photochemical approach represents a departure from the more common esterification of a boronic acid with a diol. wikipedia.org

The research paradigms for 2-Cyclohexyl-1,3,2-dioxaborole are largely driven by the established utility of the boronic ester functional group. sigmaaldrich.com It is expected to serve as a competent partner in palladium-catalyzed cross-coupling reactions, similar to its better-known analogues. sigmaaldrich.com The cyclohexyl moiety provides a non-aromatic, cyclic alkyl group, making it a valuable building block for introducing this specific scaffold into larger molecules. This is particularly relevant in medicinal chemistry, where the incorporation of such groups can modulate a compound's lipophilicity, metabolic stability, and conformational properties.

Emerging research in organoboron chemistry continues to find new ways to synthesize and utilize these compounds. thieme.de While direct and extensive studies on 2-Cyclohexyl-1,3,2-dioxaborole are limited, its value as a research chemical lies in its role as a fundamental building block, enabling the synthesis of more complex cyclohexyl-containing molecules through well-established and newly developing synthetic methodologies. sigmaaldrich.com

Data Tables

Table 1: Properties of 2-Cyclohexyl-1,3,2-dioxaborole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Cyclohexyl-1,3,2-dioxaborole | Not explicitly found | C₈H₁₅BO₂ | 154.01 |

| Cyclohexylboronic acid | 4441-56-9 | C₆H₁₃BO₂ | 127.98 |

| 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-15-0 | C₁₂H₂₃BO₂ | 210.12 |

| Ethylene (B1197577) Glycol | 107-21-1 | C₂H₆O₂ | 62.07 |

| Tricyclohexylborane | 3523-14-6 | C₁₈H₃₃B | 260.27 |

Note: The molecular formula and weight for 2-Cyclohexyl-1,3,2-dioxaborole are calculated based on its structure derived from cyclohexylboronic acid and ethylene glycol.

Table 2: Key Reactions Involving Boronic Esters

| Reaction Name | Description | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling acs.orgsigmaaldrich.com | Cross-coupling of an organoboron compound with an organic halide or triflate. | Palladium catalyst, Base | C-C |

| Chan-Lam Coupling sigmaaldrich.com | Coupling of a boronic acid/ester with an N-H or O-H containing compound. | Copper(II) catalyst, Oxygen | C-N, C-O |

| Matteson Homologation acs.orgorgsyn.org | Reaction of a boronic ester with (dichloromethyl)lithium to form an α-chloroboronic ester, extending the carbon chain. | (Dichloromethyl)lithium, ZnCl₂ | C-C |

| Hydroboration numberanalytics.comthieme.de | Addition of a B-H bond across a C=C or C≡C bond. | Borane (B79455) reagents (e.g., BH₃, Catecholborane) | C-B |

Properties

CAS No. |

102150-58-3 |

|---|---|

Molecular Formula |

C8H13BO2 |

Molecular Weight |

152.00 g/mol |

IUPAC Name |

2-cyclohexyl-1,3,2-dioxaborole |

InChI |

InChI=1S/C8H13BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2 |

InChI Key |

ULNOKEKKVOSYOW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC=CO1)C2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexyl 1,3,2 Dioxaborole and Its Derivatives

Chemo- and Regioselective Synthesis of the 1,3,2-Dioxaborole Core

The construction of the 1,3,2-dioxaborole ring system with a cyclohexyl substituent requires precise control to ensure high yields and purity. This involves strategic formation of the carbon-boron bond and the subsequent esterification to form the heterocyclic ring.

The creation of the crucial carbon-boron (C-B) bond on the cyclohexane (B81311) ring is the initial and most critical step. Several effective strategies have been established, each utilizing different precursors and reaction conditions.

One of the most traditional and widely used methods involves the reaction of a Grignard reagent, specifically cyclohexylmagnesium bromide, with a trialkyl borate (B1201080) ester, such as trimethyl borate, at low temperatures. This is followed by acidic workup to yield cyclohexylboronic acid, which is then esterified with a diol like pinacol (B44631) to form the 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborole.

A more modern and highly efficient approach is the direct C-H borylation of cyclohexane. This method often employs an iridium(I) catalyst, which activates the C(sp³)–H bonds of the alkane, allowing for direct installation of a boryl group. This reaction is typically performed with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) and offers a streamlined route that avoids the pre-functionalization required for Grignard-based methods.

Photochemical methods also provide a viable route. For instance, the irradiation of tricyclohexylborane (B89586) in an alcohol such as propan-2-ol can produce the corresponding 2-cyclohexyl-1,3,2-dioxaborolane. A study reported that irradiating tricyclohexylborane in a propan-2-ol-n-hexane mixture with a high-pressure mercury vapor lamp yielded the product, with efficiency significantly improving when air was bubbled through the mixture.

Table 1: Comparison of Key Synthetic Routes for the Carbon-Boron Bond

| Method | Cyclohexyl Precursor | Boron Reagent | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Grignard Reaction | Cyclohexyl Bromide | Trialkyl Borate | Mg, Ether, Low Temp. | Moderate-Good | |

| Catalytic C-H Borylation | Cyclohexane | Bis(pinacolato)diboron | Iridium(I) Complex | Good-Excellent | |

| Photochemical Reaction | Tricyclohexylborane | Propan-2-ol | UV light (Hg lamp), Air | 68-95% |

Introducing chirality into the 2-cyclohexyl-1,3,2-dioxaborole structure can be achieved by controlling the stereochemistry either on the dioxaborole ring or on the cyclohexyl moiety itself.

One primary strategy involves the use of chiral diols to form the dioxaborole ring. By reacting achiral cyclohexylboronic acid with a C₂-symmetrical chiral diol, a chiral boronic ester is formed. Natural products are a common source for these chiral auxiliaries; for example, a chiral 1,3,2-dioxaborolane has been synthesized from 2α,3α-dihydroxycativic acid, a diterpene, for use in asymmetric reductions. Similarly, pinanediol, derived from α-pinene, is a widely used and cost-effective chiral director that forms stable boronic esters and allows for highly selective syntheses.

Alternatively, stereocenters can be generated directly on the cyclohexyl ring through catalytic asymmetric reactions. Rhodium-catalyzed asymmetric hydroboration of substituted cyclohexenes can produce chiral tertiary boronic esters with high enantioselectivity. Another powerful technique is the oxime-directed catalytic asymmetric hydroboration, which can convert alkene substrates into chiral tertiary boronic esters with high enantiomeric ratios. These methods create a stereogenic carbon center to which the boron atom is attached.

Table 2: Methodologies for Stereocontrolled Synthesis

| Strategy | Point of Chirality | Method | Key Reagent/Catalyst | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Chiral Auxiliary | Dioxaborole Ring | Esterification | Chiral diol (e.g., from a natural diterpene, pinanediol) | Diastereomeric boronic ester |

Green Chemistry Approaches in the Synthesis of 2-Cyclohexyl-1,3,2-dioxaborole

Solvent-Free and Aqueous Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and aqueous synthetic methods is a significant step towards greener and more sustainable chemical processes.

Solvent-free approaches, such as mechanochemistry using ball-milling, offer a compelling alternative. In a study on the Suzuki-Miyaura cross-coupling of pyridyl ammonium (B1175870) salts with arylboronic acids, a cooperative ligand system under solvent-free ball-milling conditions demonstrated high selectivity and yield. rsc.org This technique could be adapted for the synthesis of 2-cyclohexyl-1,3,2-dioxaborole, potentially by the direct reaction of a suitable cyclohexylboron precursor with a diol under mechanochemical activation, thus avoiding bulk solvent usage.

Aqueous methodologies are also gaining prominence. Research has shown that palladium-catalyzed borylation of aryl bromides can be efficiently carried out in water using specific ligands and bases. organic-chemistry.org The use of water as a solvent is not only environmentally benign but can also influence reaction kinetics and selectivity. For the synthesis of 2-cyclohexyl-1,3,2-dioxaborole, an aqueous system could involve the reaction of a water-soluble cyclohexylboronic acid precursor with a diol, or a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases. The control of boronic acid solution speciation in an aqueous biphasic system has been shown to be a viable strategy for the chemoselective synthesis of boronic esters. nih.gov

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Conditions for Boronic Esters

| Methodology | Catalyst/Promoter | Reactants | Conditions | Potential Application for 2-Cyclohexyl-1,3,2-dioxaborole |

| Solvent-Free (Ball-Milling) | Pd(OAc)₂/Ligand System | Pyridyl Ammonium Salt, Arylboronic Acid | Mechanochemical Grinding | Direct reaction of cyclohexylboron precursor with a diol. |

| Aqueous Synthesis | Pd precursor/Sphos ligand | Aryl Bromide, Diboron Reagent | Water, Hindered Lipophilic Base | Borylation of a cyclohexyl halide followed by esterification in an aqueous medium. |

Photocatalytic and Electrocatalytic Synthetic Routes

Photocatalysis and electrocatalysis represent cutting-edge techniques in organic synthesis, offering mild reaction conditions and unique reactivity pathways.

Photocatalytic Borylation: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-boron bonds. A general, metal-free photocatalytic platform using phenothiazine (B1677639) enables the borylation of a wide range of substrates, including those with strong C-O bonds. nih.gov This method's broad functional group tolerance makes it a promising approach for the synthesis of complex 2-cyclohexyl-1,3,2-dioxaborole derivatives. nih.gov Another innovative approach involves the use of N-heterocyclic carbene boranes (NHC-BH₃) as a boron source with a heterogeneous photocatalytic system, allowing for the borylation of various organic molecules under room temperature and light conditions. scitechdaily.com This system is scalable and the catalyst is recyclable, adding to its green credentials. scitechdaily.com Furthermore, direct decarboxylative borylation of carboxylic acids has been achieved using visible-light catalysis, a method that avoids pre-functionalized starting materials. researchgate.net

Electrocatalytic Borylation: Electrochemical methods provide another avenue for the synthesis of boronic esters under mild and controlled conditions. A transition-metal-free electrochemical borylation of alkyl halides has been developed, providing access to primary, secondary, and tertiary alkyl boronic esters with high efficiency and scalability. acs.orgorganic-chemistry.org This protocol demonstrates excellent functional group tolerance, which is advantageous for the synthesis of functionalized 2-cyclohexyl-1,3,2-dioxaborole derivatives. acs.org Electrosynthesis can also be applied to the conversion of carboxylic acids to boronic acids through redox-active esters, offering a simple and economical route. pnas.org The electrochemical approach can be conducted in undivided cells with inexpensive carbon-based electrodes, further enhancing its practicality. pnas.org

Table 2: Overview of Photocatalytic and Electrocatalytic Borylation Methods

| Method | Catalyst/System | Substrate Scope | Key Advantages | Relevance to 2-Cyclohexyl-1,3,2-dioxaborole |

| Photocatalysis | Phenothiazine (metal-free) | Phenol/aniline derivatives, haloarenes | Broad substrate scope, mild conditions | Synthesis from functionalized cyclohexyl precursors. |

| Photocatalysis | Cadmium Sulfide Nanosheets / NHC-BH₃ | Alkenes, alkynes, arenes | Recyclable catalyst, room temperature | Sustainable route to the target compound. |

| Electrocatalysis | Carbon electrodes (metal-free) | Alkyl halides | Scalable, high current efficiency | Direct borylation of cyclohexyl halides. |

| Electrocatalysis | Undivided cell / Carbon electrodes | Carboxylic acids (via redox-active esters) | Economical, simple setup | Synthesis from cyclohexanecarboxylic acid. |

Flow Chemistry and Automated Synthesis Techniques for 2-Cyclohexyl-1,3,2-dioxaborole Production

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, enabling safer, more efficient, and scalable production of fine chemicals.

The synthesis of boronic esters is well-suited for flow chemistry. Continuous flow setups allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. organic-chemistry.org For instance, the synthesis of an α-amino boronic ester, a key precursor to the drug bortezomib, was successfully achieved using a telescoped flow process with a total residence time of under 30 minutes. rsc.orgresearchgate.netrsc.org Such a rapid and efficient process could be readily adapted for the production of 2-cyclohexyl-1,3,2-dioxaborole.

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery and optimization of synthetic routes. An automated library synthesis of cyclopropyl (B3062369) boronic esters has been demonstrated using a diazomethane (B1218177) flow reactor, showcasing the potential for high-throughput synthesis. rsc.org This approach could be employed to rapidly screen various diols or substituted cyclohexyl precursors to generate a library of 2-cyclohexyl-1,3,2-dioxaborole derivatives for further research and application. The use of flow chemistry can also mitigate safety concerns associated with hazardous reagents by generating them in situ and consuming them immediately.

Table 3: Advantages of Flow Chemistry for Boronic Ester Synthesis

| Feature | Description | Benefit for 2-Cyclohexyl-1,3,2-dioxaborole Production |

| Precise Control | Fine-tuning of temperature, pressure, and residence time. | Improved yield, purity, and reproducibility. |

| Enhanced Safety | Small reactor volumes and in situ generation of hazardous reagents. | Safer handling of reactive intermediates. |

| Scalability | Seamless transition from laboratory to production scale. | Efficient and cost-effective large-scale synthesis. |

| Automation | Integration with robotic systems for high-throughput screening. | Rapid optimization and library generation of derivatives. |

Mechanistic Investigations of Reactions Involving 2 Cyclohexyl 1,3,2 Dioxaborole

Elucidation of Reaction Pathways in Transition Metal-Catalyzed Processes

2-Cyclohexyl-1,3,2-dioxaborole, a type of boronic ester, is a key reagent in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov Understanding the intricate mechanistic details of these processes is fundamental to optimizing reaction conditions and expanding their synthetic utility. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The transmetalation step, where the organic group (cyclohexyl) is transferred from the boron atom to the transition metal center (typically palladium), is a critical phase of the catalytic cycle. rsc.org For many years, it was debated whether boronic esters like 2-cyclohexyl-1,3,2-dioxaborole must first be hydrolyzed to the corresponding boronic acid before transmetalation can occur. However, significant structural, kinetic, and computational studies have now provided strong evidence that boronic esters can and do undergo transmetalation directly, without prior hydrolysis. nih.govnih.govillinois.edu

The 1,3,2-dioxaborole moiety plays a multifaceted role in this process. The primary event in the transmetalation pathway involves the reaction of the boronic ester with a metal-hydroxide complex (e.g., LₙPd(R')OH), which is formed by the reaction of the oxidative addition product with a base. nih.gov This interaction leads to the formation of a key pre-transmetalation intermediate containing a Pd–O–B linkage. pku.edu.cn The oxygen atoms of the dioxaborole ring are fundamental to the formation of this intermediate.

Two factors are critical for the successful transfer of the cyclohexyl group from boron to palladium:

Creation of an empty coordination site on the palladium atom : The Pd-O-B intermediate facilitates the subsequent steps. nih.gov

Nucleophilic character of the ipso-carbon bound to boron : The electron density of the oxygen atoms within the dioxaborole ring directly influences the Lewis acidity of the boron center and, consequently, the nucleophilicity of the carbon atom attached to it. nih.govnih.gov A more electron-rich oxygen environment makes the boron center less Lewis acidic, which in turn enhances the nucleophilic character of the ipso-carbon, facilitating its transfer to the electrophilic palladium(II) center. nih.gov

Therefore, the structure of the diol backbone of the boronic ester is not merely a protecting group but an active participant that directly modulates the rate and efficiency of the transmetalation step. illinois.edu

The ligands coordinated to the transition metal center are not spectator species; they exert profound control over the catalyst's reactivity, stability, and selectivity. organic-chemistry.orgnih.gov In the context of reactions involving 2-cyclohexyl-1,3,2-dioxaborole, particularly the Suzuki-Miyaura coupling, the choice of ligand is paramount for achieving high yields and preventing unwanted side reactions.

Typically, bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphine ligands (e.g., Buchwald ligands), are employed. organic-chemistry.orgrsc.org These ligands influence the catalytic cycle in several ways:

Facilitating Oxidative Addition : Electron-rich ligands increase the electron density on the metal center, promoting the oxidative addition of the organohalide to the Pd(0) catalyst.

Promoting Reductive Elimination : The steric bulk of the ligands creates a sterically crowded metal center in the diorganopalladium(II) intermediate, which accelerates the final reductive elimination step to release the cross-coupled product and regenerate the active Pd(0) catalyst. rsc.org

Influencing Transmetalation : The nature of the ligand can also affect the transmetalation step. Studies have shown that the steric and electronic properties of the ligand framework dictate the ease with which the pre-transmetalation intermediate is formed and proceeds to the final product. rsc.orgresearchgate.net

Non-Metal Mediated Transformations and Lewis Acidity of 2-Cyclohexyl-1,3,2-dioxaborole

Beyond its utility in metal-catalyzed reactions, the inherent Lewis acidity of the boron center in 2-cyclohexyl-1,3,2-dioxaborole allows it to participate in a range of non-metal mediated transformations.

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful field in synthesis. Boronic esters can function as potent Lewis acid catalysts or be activated within organocatalytic cycles. nih.govacs.org The reactivity of 2-cyclohexyl-1,3,2-dioxaborole can be harnessed in several ways:

Lewis Acid Activation : The empty p-orbital on the trivalent boron atom allows it to act as a Lewis acid, activating carbonyls or other functional groups towards nucleophilic attack. nih.gov In some cases, co-catalysts such as perfluoropinacol (B1203177) can be used, which condense with the boronic ester in situ to form a more electrophilic and highly Lewis acidic species, enabling challenging transformations. rsc.org

Lewis Base Activation : A common strategy involves the activation of the boronic ester with a Lewis base catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) or quinuclidin-3-ol. researchgate.net The Lewis base coordinates to the boron atom, forming a four-coordinate boronate "ate" complex. This complex is more electron-rich and can act as a better radical precursor in photoredox catalytic cycles for C-C bond formation. researchgate.netchemrxiv.org This dual catalytic approach merges Lewis base organocatalysis with photoredox catalysis to enable reactions under mild, redox-neutral conditions. researchgate.net

One of the most significant recent developments in main-group chemistry is the concept of Frustrated Lewis Pairs (FLPs). wikipedia.org An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered to the point that they cannot form a classical dative bond adduct. wikipedia.org This "unquenched" reactivity allows the pair to cooperatively activate small molecules.

2-Cyclohexyl-1,3,2-dioxaborole, with its sterically demanding cyclohexyl group, can act as the Lewis acidic component in an FLP. When combined with a bulky Lewis base, such as a sterically encumbered phosphine (e.g., tricyclohexylphosphine), the formation of a direct B-P adduct is prevented. wikipedia.org This pair of reactive sites can then engage in reactions that would otherwise be difficult. The most notable application of FLP chemistry is the heterolytic cleavage and activation of molecular hydrogen (H₂). rsc.org The Lewis base attacks one hydrogen atom (proton) while the Lewis acidic boron center accepts the other (hydride), leading to a phosphonium-borate salt. wikipedia.org This activation of hydrogen by a metal-free system has enabled the development of FLP-catalyzed hydrogenations of a variety of substrates, including imines, enamines, and alkynes. rsc.org Computational studies help in understanding the structural features and reactivity of these pairs, guiding the design of new FLP systems. acs.org

Kinetic and Thermodynamic Studies of Boron-Mediated Reactions

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms, identifying rate-determining steps, and rationally optimizing reaction conditions. pku.edu.cn For reactions involving 2-cyclohexyl-1,3,2-dioxaborole, such studies provide insight into the energy barriers and stability of intermediates throughout the catalytic cycle.

While specific kinetic and thermodynamic data for 2-cyclohexyl-1,3,2-dioxaborole itself are not extensively documented in isolation, data from closely related boronic ester systems in Suzuki-Miyaura reactions provide valuable insights. Kinetic analyses reveal that the rate of transmetalation is highly dependent on the structure of the boronic ester. nih.govnih.gov For example, studies on arylboronic esters have shown that changing the diol backbone can alter the observed rate constant (k_obs) by more than an order of magnitude, highlighting the electronic role of the dioxaborole ring.

Table 1: Illustrative Kinetic Data for the Transmetalation of Various Arylboronic Esters with a Palladium-Hydroxide Complex. (Data is representative for analogous aryl systems to illustrate the effect of the dioxaborole moiety)

| Boronic Ester Moiety | Relative k_obs (s⁻¹) at -40 °C |

| Ethylene (B1197577) Glycol Ester | 1.0 |

| Pinacol (B44631) Ester | ~0.1 (No discrete intermediate observed) |

| Catechol Ester | ~20.0 |

This table illustrates the significant impact of the dioxaborole ring's electronic properties on the rate of transmetalation, as described in mechanistic studies. nih.gov

Thermodynamic parameters, such as the activation energy (Eₐ) or Gibbs free energy of activation (ΔG‡), quantify the energy barriers for each elementary step. pku.edu.cn By measuring reaction rates at different temperatures (Arrhenius analysis), these parameters can be determined. Computational studies using Density Functional Theory (DFT) are also powerful tools for mapping the potential energy surface of a reaction, calculating the energies of transition states and intermediates. illinois.edu

Table 2: Representative Thermodynamic Parameters for Elementary Steps in a Suzuki-Miyaura Catalytic Cycle. (Values are illustrative for a generic cross-coupling reaction to show the relative energy barriers)

| Elementary Step | Parameter | Illustrative Value (kcal/mol) |

| Oxidative Addition | ΔG‡ | 15 - 20 |

| Transmetalation | ΔG‡ | 10 - 25 (Highly variable) |

| Reductive Elimination | ΔG‡ | 5 - 15 |

This table shows typical activation energy ranges for the key steps in a Suzuki-Miyaura coupling. The transmetalation step is often, but not always, the rate-determining step, and its energy barrier is highly sensitive to the specific boronic ester, ligand, and base used. pku.edu.cnresearchgate.net

Kinetic profiles can also reveal complex phenomena. For instance, some reactions exhibit S-shaped curves (concentration vs. time), which can indicate an induction period or an autocatalytic process, where a product of the reaction accelerates the reaction itself. nih.gov These detailed studies are crucial for moving from a qualitative picture to a predictive, quantitative model of reactivity for compounds like 2-cyclohexyl-1,3,2-dioxaborole.

Activation Parameters and Rate-Determining Steps

In the context of boronic ester exchange reactions, computational studies using Density Functional Theory (DFT) have been employed to determine the energy barriers of potential mechanisms. For instance, in a metathesis reaction between two dioxaborinanes, the formation of a four-membered cyclic intermediate was identified as the rate-determining step, with a calculated energy barrier of 29.15 kcal mol⁻¹. rsc.org Another potential step, an intramolecular metathesis, presented an even higher energy barrier of 32.58 kcal mol⁻¹. rsc.org

The rate of reaction is also significantly influenced by the structure of the diol and the presence of internal or external catalysts. For example, amide groups located near the diol functionality can accelerate both esterification and hydrolysis rates through internal catalysis. nih.gov Detailed mechanistic studies on the Staudinger ligation, a bioorthogonal reaction, revealed that the initial nucleophilic attack of the phosphine on the azide (B81097) is the rate-determining step. nih.gov While not directly involving 2-cyclohexyl-1,3,2-dioxaborole, these findings highlight the general principles that govern the kinetics of related boron compounds.

Table 1: Activation Energies for Boronic Ester Reactions This table presents data for related boronic ester systems to illustrate typical activation energy values, as specific data for 2-cyclohexyl-1,3,2-dioxaborole is not available.

| Reaction Type | Boronic Ester System | Activation Energy (Ea) | Source |

| Metathesis | 4-ethyl-2-phenyl-1,3,2-dioxaborolane & 4-methyl-2-(3,5-dimethylphenyl)-1,3,2-dioxaborolane | ~15.9 kJ/mol | mdpi.com |

| Metathesis (Computational) | Dioxaborinane dimer formation | 29.15 kcal/mol (Rate-determining step) | rsc.org |

Equilibrium Considerations in Boron-Containing Systems

The formation of 2-cyclohexyl-1,3,2-dioxaborole from cyclohexylboronic acid and ethylene glycol is a reversible process governed by thermodynamic equilibrium. aablocks.comresearchgate.net The position of this equilibrium is highly sensitive to several factors, including the acidity (pKa) of the boronic acid and the diol, the pH of the solution, and the solvent used. nih.govmdpi.com

The equilibrium constant (Keq) quantifies the stability of the boronic ester bond and determines the composition of the system at thermodynamic equilibrium. aablocks.com A higher Keq indicates a greater propensity for ester formation. The structure of the diol plays a significant role; for instance, diols with a pre-organized geometry that favors chelation, such as cis-1,2-cyclopentanediol, exhibit significantly higher binding affinities compared to more flexible diols. researchgate.net

The pH of the medium is a critical parameter because it controls the speciation of the boronic acid. aablocks.com Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized) upon reaction with a Lewis base like a hydroxide (B78521) ion. aablocks.comresearchgate.net The formation of the cyclic ester can proceed through pathways involving either the neutral boronic acid or the anionic boronate, and the optimal pH for ester formation is often close to the pKa of the boronic acid. aablocks.com

Table 2: Equilibrium Constants for Phenylboronic Acid (PBA) Esterification This table shows equilibrium constants for the reaction of Phenylboronic Acid (PBA) with various diols as representative examples for boronic ester systems.

| Diol | Abbreviation | Keq |

| Neopentyl Glycol | NP | 0.6 |

| cis-1,2-Cyclopentanediol | CP | 100 |

| Glucose | Glu | 19 |

| Tris(hydroxymethyl)aminomethane | Tris | 2.5 |

| Source: nih.gov, researchgate.net |

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), have become indispensable tools for investigating the reaction mechanisms of boron-containing compounds. rsc.orgsciforum.net These studies provide detailed insights into the electronic structure, stability, and reactivity of molecules, as well as the transition states and intermediates involved in chemical reactions. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are widely used to model the formation and reaction of 1,3,2-dioxaboroles. For the parent reaction between dihydroxy borane (B79455) and 1,2-ethanediol (B42446) to form 1,3,2-dioxaborolane, computational studies at the B3LYP/6-311++G** level of theory support a stepwise mechanism. researchgate.net This involves the initial formation of a monoester intermediate followed by a unimolecular elimination to yield the cyclic ester. researchgate.net

Such calculations allow for the determination of thermochemical parameters, including changes in electronic energy (ΔE), zero-point vibrational energy (ΔEzpe), and enthalpy (ΔH). researchgate.net Analysis of the electronic structure of reactants, intermediates, and transition states helps in predicting the most likely reaction pathway and understanding the factors that control reactivity. For example, computational models can simulate the effect of solvents or catalysts on the reaction's energy profile. researchgate.net In the study of boronic ester metathesis, DFT calculations have been crucial in mapping out the potential energy surface and identifying the most probable reaction mechanism by comparing the energy barriers of different pathways. rsc.org

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and reaction intermediates over time. researchgate.net While often applied to large systems like polymers or biomolecules, MD simulations can also provide valuable insights into the behavior of smaller molecules in solution. mdpi.com

In the context of boronic ester chemistry, MD simulations can be used to explore the conformational landscape of reaction intermediates and to understand the role of solvent molecules in the reaction mechanism. For example, simulations can help visualize the dynamic interactions between the boron center, the diol, and surrounding solvent or catalyst molecules. This approach is particularly useful for studying dynamic covalent networks, such as vitrimers, where the constant breaking and forming of boronic ester cross-links determine the material's macroscopic properties. mdpi.com By simulating the movement of polymer chains and the exchange reactions, MD can connect molecular-level dynamics to bulk material behavior like viscoelasticity. researchgate.net

Applications of 2 Cyclohexyl 1,3,2 Dioxaborole in Advanced Organic Synthesis

Reagent in Multi-Component Reactions and Cascade ProcessesNo research papers or reviews were found that describe the use of 2-Cyclohexyl-1,3,2-dioxaborole as a key reagent in multi-component reactions or cascade processes.

Due to the absence of specific research findings on "1,3,2-Dioxaborole, 2-cyclohexyl-" for the outlined topics, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure is not feasible. To do so would require speculation beyond the available scientific data.

Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that enables the generation of a library of structurally diverse compounds from a common intermediate. This approach is highly efficient for creating collections of molecules for drug discovery and materials science. The core principle involves reacting a central molecule with a variety of reactants to produce a first generation of diverse compounds, which can then be further diversified in subsequent steps.

While specific, published examples detailing the use of 2-Cyclohexyl-1,3,2-dioxaborole as the central core in a divergent synthesis strategy are not extensively documented, the utility of boronic esters in this context is well-established. Boronic esters are ideal starting points for divergence due to their stability and their reactivity in a wide range of C-C and C-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

A hypothetical divergent synthesis commencing with 2-Cyclohexyl-1,3,2-dioxaborole could involve its reaction with a variety of aryl or vinyl halides under Suzuki-Miyaura conditions to generate a first generation of cyclohexyl-substituted aromatic or olefinic compounds. Each of these products could then be subjected to a different set of reactions, such as oxidation, reduction, or further cross-coupling at other sites, to rapidly generate a library of complex molecules. The choice of a common intermediate that can be transformed into a wide array of target compounds is a significant challenge in this type of synthesis.

Table 1: Potential Divergent Pathways from a Boronic Ester Intermediate

| Generation | Starting Material | Reagent/Reaction Type | Potential Product Class |

| Gen 1 | 2-Cyclohexyl-1,3,2-dioxaborole | Aryl Halide / Suzuki Coupling | Cyclohexyl-arenes |

| Gen 1 | 2-Cyclohexyl-1,3,2-dioxaborole | Vinyl Halide / Suzuki Coupling | Cyclohexyl-alkenes |

| Gen 2 (from Cyclohexyl-arene) | Functionalized Cyclohexyl-arene | Nitration, Halogenation, etc. | Substituted Cyclohexyl-arenes |

| Gen 2 (from Cyclohexyl-alkene) | Cyclohexyl-alkene | Epoxidation, Dihydroxylation | Functionalized Cyclohexyl-alkanes |

Domino Reactions and Tandem Processes

Domino reactions, also known as cascade or tandem reactions, are processes in which multiple bond-forming transformations occur in a single synthetic operation without isolating intermediates. These reactions are highly atom- and step-economical, aligning with the principles of green chemistry by reducing waste, time, and resources.

Organoboron compounds, including boronic esters like 2-Cyclohexyl-1,3,2-dioxaborole, are valuable substrates and catalysts in domino reactions. A notable example is the borinic acid-catalyzed chloroacylation of 2,3-epoxy alcohols, which functions through a domino mechanism. In this process, the organoboron species activates the substrate for a sequence of reactions: a nucleophilic epoxide ring-opening followed by an electrophilic O-acylation of the resulting alkoxide.

While this specific example does not use the cyclohexyl derivative, it illustrates the principle by which a boronic ester could participate in such a cascade. For instance, 2-Cyclohexyl-1,3,2-dioxaborole could potentially be involved in domino sequences that begin with a cross-coupling reaction, with the product of this first step being suitably functionalized to undergo a subsequent intramolecular cyclization or another bond-forming event under the same reaction conditions. The development of such processes is a key area of research in modern organic synthesis, aiming to construct complex molecular architectures in a highly efficient manner.

Role in Organometallic Catalysis and Ligand Design

The utility of 2-Cyclohexyl-1,3,2-dioxaborole extends into the realm of organometallic chemistry, where boron-containing compounds are increasingly recognized for their unique electronic properties and their ability to influence the behavior of transition metal catalysts. They can act as ligands themselves or as building blocks for more complex ligand architectures and catalyst supports.

Boron-Containing Ligands for Transition Metal Catalysts

The electron-deficient nature of the boron atom in boronic esters can be harnessed in ligand design. When incorporated into a ligand scaffold, the boron center can act as a Lewis acid, influencing the electronic environment of the metal center and, consequently, its catalytic activity and selectivity. This Lewis acidity can be tuned by the substituents on the boron atom.

Although direct applications of 2-Cyclohexyl-1,3,2-dioxaborole as a standalone ligand are not common, it can be a crucial precursor for creating more elaborate ligand systems. For example, the cyclohexylboronic acid moiety can be incorporated into phosphine (B1218219), N-heterocyclic carbene (NHC), or cyclopentadienyl ligands. In such bifunctional ligands, one part of the molecule (e.g., the phosphine) would coordinate directly to the transition metal, while the boronic ester group could serve several roles:

Secondary coordination: The oxygen atoms of the dioxaborole ring could weakly coordinate to the metal.

Substrate activation: The Lewis acidic boron could interact with a substrate, bringing it into proximity with the catalytic metal center.

Tuning electronics: The electron-withdrawing nature of the boronic ester can influence the electron density at the metal, affecting its reactivity in processes like oxidative addition and reductive elimination.

Catalyst Scaffolding and Immobilization Strategies

Catalyst scaffolding involves the use of a molecular framework to hold catalytic components in a specific orientation to promote a desired reaction. This strategy is inspired by enzymes, which use their protein structure to pre-organize substrates and catalytic residues. Boronic esters are particularly useful in this context due to their ability to form reversible covalent bonds with diols.

This property allows for the creation of dynamic catalytic systems. For example, a catalyst could be designed with a diol-containing tether. This catalyst could then be reversibly immobilized onto a support material functionalized with boronic acids. Alternatively, a bifunctional catalyst scaffold could incorporate a boronic ester to reversibly bind a diol-containing substrate, effectively making an intermolecular reaction pseudo-intramolecular and thus accelerating it.

While specific examples employing 2-Cyclohexyl-1,3,2-dioxaborole for catalyst immobilization are not prevalent in the literature, the principle has been demonstrated with other boronic acids. This approach offers a powerful method for catalyst recovery and reuse, as well as for controlling reactivity and selectivity in complex chemical transformations.

Applications in Polymer Chemistry and Materials Science

In the fields of polymer chemistry and materials science, 2-Cyclohexyl-1,3,2-dioxaborole and related boronic esters are valuable building blocks for creating functional polymers and advanced materials. The unique properties of the boron atom allow for the development of materials with stimuli-responsive behavior, self-healing capabilities, and applications in sensing and electronics.

Synthesis of Boron-Containing Polymers

2-Cyclohexyl-1,3,2-dioxaborole can be used as a monomer or as a functional group appended to a polymer backbone. The synthesis of polymers containing boronic ester moieties can be achieved through various polymerization techniques. For example, a molecule containing both a boronic ester and a polymerizable group (like a vinyl or acrylate group) could be subjected to free-radical or controlled radical polymerization to yield a polymer with pendant boronic ester groups.

These boron-containing polymers exhibit interesting properties. The dioxaborole ring is a dynamic covalent linkage that can undergo reversible hydrolysis and transesterification reactions. This dynamic nature is the basis for creating self-healing materials and vitrimers—a class of plastics that are strong like thermosets but can be reprocessed like thermoplastics.

Furthermore, boronic acid-containing polymers are widely explored for biomedical applications. They can form hydrogels that respond to changes in pH or the presence of glucose, making them promising candidates for drug delivery systems, particularly for insulin release in response to high glucose levels. The pinacol (B44631) ester of the dioxaborole serves as a protected form of the boronic acid, which can be deprotected to reveal the active functionality.

Table 2: Examples of Boron-Containing Polymer Systems

| Polymer Type | Boron Functionality | Key Property | Potential Application |

| Poly(acrylate) with pendant boronic esters | Covalent part of the side chain | Stimuli-responsive | Drug delivery, sensors |

| Condensation polymers | Boronic ester in the backbone | Dynamic covalent bonds | Self-healing materials, vitrimers |

| Block copolymers | Functional end-group | Self-assembly into nanostructures | Nanomaterials, electronics |

Despite a comprehensive search for scholarly articles and research data, specific information regarding the incorporation of 2-Cyclohexyl-1,3,2-dioxaborole into functional materials and responsive systems, as outlined in the requested article structure, is not available in the public domain.

Extensive searches were conducted using various keywords and search strategies, including "2-Cyclohexyl-1,3,2-dioxaborole in functional materials," "stimuli-responsive polymers containing 2-Cyclohexyl-1,3,2-dioxaborole," "synthesis of functional polymers using cyclohexylboronic acid derivatives," and "boronic ester-containing polymers responsive to stimuli."

Functional Materials: No studies were identified that detail the polymerization of this specific monomer or its incorporation into polymer backbones or as pendant groups to create functional materials.

Responsive Systems: There is no available research demonstrating the use of 2-Cyclohexyl-1,3,2-dioxaborole to create stimuli-responsive systems, such as materials that respond to changes in pH, temperature, or the presence of specific analytes.

The existing body of scientific literature primarily focuses on other boronic acid derivatives for these applications. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail based on currently accessible information.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Cyclohexyl 1,3,2 Dioxaborole in Reaction Contexts

In-Situ NMR Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. nih.govresearchgate.net By acquiring spectra at various intervals without altering the reaction mixture, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates. For the study of reactions involving 2-Cyclohexyl-1,3,2-dioxaborole, both ¹H and ¹¹B NMR would be particularly informative.

¹H NMR would allow for the monitoring of the cyclohexyl and dioxaborole ring protons. Changes in the chemical shifts and coupling constants of these protons would indicate transformations at the boron center or modifications to the organic scaffold. For instance, in a Suzuki-Miyaura coupling reaction, the disappearance of the signals corresponding to 2-Cyclohexyl-1,3,2-dioxaborole and the appearance of new aromatic signals would signify the progress of the cross-coupling.

¹¹B NMR is highly sensitive to the electronic environment around the boron atom. The chemical shift of the boron nucleus in 2-Cyclohexyl-1,3,2-dioxaborole would be expected in the characteristic range for tricoordinate boronic esters. The formation of tetracoordinate borate (B1201080) intermediates, such as those formed upon the addition of a base, would result in a significant upfield shift in the ¹¹B NMR spectrum, providing direct evidence for the formation of these key mechanistic species.

Illustrative In-Situ NMR Data for a Hypothetical Reaction:

Consider the hydrolysis of 2-Cyclohexyl-1,3,2-dioxaborole to cyclohexylboronic acid and ethylene (B1197577) glycol. An in-situ NMR experiment could provide the following data:

| Time (minutes) | Concentration of 2-Cyclohexyl-1,3,2-dioxaborole (M) | Concentration of Cyclohexylboronic Acid (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.30 | 0.70 |

| 60 | 0.05 | 0.95 |

| 120 | <0.01 | >0.99 |

This table is illustrative and represents the type of quantitative data that can be obtained from in-situ NMR experiments.

Mass Spectrometry Techniques for Mechanistic Insights and Product Identification

Mass spectrometry (MS) is an indispensable tool for the identification of products and the elucidation of reaction mechanisms by providing information about the mass-to-charge ratio of ionized molecules. Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for studying reactions of 2-Cyclohexyl-1,3,2-dioxaborole.

ESI-MS is a soft ionization technique that can be used to detect and characterize reaction intermediates and products in solution. For reactions involving 2-Cyclohexyl-1,3,2-dioxaborole, ESI-MS could be used to identify key intermediates, such as borate complexes, by observing their corresponding molecular ions.

GC-MS is well-suited for the analysis of volatile compounds. nih.gov 2-Cyclohexyl-1,3,2-dioxaborole itself is amenable to GC-MS analysis, which can be used to confirm its purity and identify any volatile byproducts in a reaction mixture. Derivatization with a reagent like phenylboronic acid can be used to detect and quantify related diols, such as ethylene glycol, in various matrices. researchgate.net

Hypothetical Mass Spectrometry Data:

| Compound | Ionization Mode | Observed m/z | Interpretation |

| 2-Cyclohexyl-1,3,2-dioxaborole | GC-EI | 168.1 | [M]⁺ |

| Cyclohexylboronic Acid | ESI- | 127.1 | [M-H]⁻ |

| Reaction Intermediate (e.g., with hydroxide) | ESI- | 185.1 | [M+OH]⁻ |

This table contains hypothetical mass spectrometry data to illustrate the application of the technique.

X-ray Crystallography of Key Intermediates and Product Structures

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a crystalline solid. While obtaining suitable crystals of transient intermediates can be challenging, the crystallographic analysis of stable precursors, products, or key intermediates provides invaluable, unambiguous structural information.

For 2-Cyclohexyl-1,3,2-dioxaborole, a single-crystal X-ray diffraction study would confirm the geometry at the boron center, the conformation of the cyclohexyl ring, and the planarity of the dioxaborole ring. This data serves as a crucial benchmark for computational studies and for understanding the steric and electronic properties of the molecule. If a stable intermediate in a reaction pathway could be crystallized, its structure would offer a snapshot of the reaction mechanism, revealing bond lengths and angles that are critical for a detailed understanding of the transformation.

Illustrative Crystallographic Data for 2-Cyclohexyl-1,3,2-dioxaborole:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.4 |

| B-O bond length (Å) | 1.36 |

| C-C-C bond angle in cyclohexyl (°) | 111.2 |

This table presents hypothetical crystallographic data for illustrative purposes, as a published crystal structure for this specific compound was not found.

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to its structure, symmetry, and bonding. These techniques are valuable for conformational analysis and for studying the changes in bonding that occur during a chemical reaction.

IR spectroscopy is particularly sensitive to polar functional groups. The B-O stretching vibrations in 2-Cyclohexyl-1,3,2-dioxaborole would give rise to strong absorptions in the IR spectrum. Changes in the position and intensity of these bands can be used to monitor reactions at the boron center.

Raman spectroscopy , being more sensitive to non-polar bonds, is complementary to IR spectroscopy. It would be particularly useful for probing the C-C stretching modes of the cyclohexyl ring and the O-B-O symmetric stretch. The combination of IR and Raman data allows for a more complete vibrational assignment.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra of different conformers of 2-Cyclohexyl-1,3,2-dioxaborole, aiding in the interpretation of the experimental spectra and providing insights into the molecule's conformational preferences.

Characteristic Vibrational Frequencies for 2-Cyclohexyl-1,3,2-dioxaborole:

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretch (cyclohexyl) | 2930, 2855 | 2935, 2860 |

| B-O stretch (asymmetric) | 1350 | - |

| B-O stretch (symmetric) | - | 1150 |

| C-C stretch (cyclohexyl) | 1100-800 | 1100-800 |

| O-B-O bend | 700 | 705 |

This table provides typical frequency ranges for the specified vibrational modes and is intended for illustrative purposes.

Future Perspectives and Emerging Research Avenues for 2 Cyclohexyl 1,3,2 Dioxaborole

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent reactivity of the carbon-boron bond in alkylboronic esters like 2-Cyclohexyl-1,3,2-dioxaborole is a fertile ground for the discovery of new chemical transformations. While traditionally viewed as weak nucleophiles, recent research has unveiled methods to activate these stable compounds for novel applications.

One significant advancement is the stereospecific transmetalation of alkylboronic esters. nih.gov By activating chiral secondary organoboronic esters with organolithium reagents, a highly efficient and stereoretentive transfer of the alkyl group to zinc salts can be achieved. nih.gov This boron-to-zinc transmetalation opens a new pathway to create enantiomerically enriched organozinc reagents, which are valuable intermediates in asymmetric synthesis. nih.gov

Furthermore, the generation of radical species from boronic esters under photoredox catalysis has led to the discovery of unprecedented reaction cascades. In a notable example, 1,2-bis-boronic esters, upon single-electron oxidation, generate primary β-boryl radicals that undergo a rapid 1,2-boron shift to form more stable secondary radicals. nih.gov This thermodynamically controlled process allows for the selective functionalization of the more hindered position of the bis-boronic ester, a counterintuitive outcome that expands the strategic use of these building blocks. nih.gov

The unique ability of boronic esters to form dynamic covalent bonds with diols is also being harnessed in supramolecular chemistry. This property has been exploited to template the formation of rotaxanes, which are mechanically interlocked molecules. rsc.org The boronic ester acts as a temporary handle, bringing the components of the rotaxane into proximity for the ring-closing step. rsc.org This template can then be chemically modified or removed, providing access to complex and diverse interlocked architectures that would be difficult to synthesize using other methods. rsc.org

| Transformation | Key Features | Potential Application | Source |

|---|---|---|---|

| Stereospecific Boron-to-Zinc Transmetalation | Activation with alkyllithium; stereoretentive transfer of the alkyl group. | Synthesis of enantiomerically enriched organozinc reagents. | nih.gov |

| Radical 1,2-Boron Shift | Photoredox-catalyzed; selective functionalization at the more hindered position. | Access to diverse functionalized boronic esters from 1,2-bis-boronic esters. | nih.gov |

| Boronic Ester-Templated Rotaxane Synthesis | Dynamic covalent bond formation with diols; acts as a functional handle. | Construction of complex mechanically interlocked molecules. | rsc.org |

Integration into Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction

The digital revolution in chemistry is rapidly transforming how synthetic routes are designed and optimized. Artificial intelligence (AI) and machine learning are becoming powerful tools for retrosynthesis and reaction outcome prediction, and the well-defined reactivity of boronic esters makes them ideal candidates for inclusion in these models. chemcopilot.comarxiv.org

Development of Sustainable and Economical Production Routes

As the applications for boronic esters expand, so does the demand for their production in a sustainable and cost-effective manner. Traditional methods for synthesizing boronic esters often rely on Grignard reagents or organolithium compounds, which can be hazardous and generate significant waste. organic-chemistry.org Modern research is focused on developing greener alternatives.

One promising approach is the use of transition-metal catalysis for the direct borylation of C-H bonds. nih.gov This atom-economical method avoids the pre-functionalization of the starting material, reducing the number of synthetic steps and the amount of waste generated. Catalysts based on iridium and rhodium have shown promise in this area. nih.gov Another sustainable strategy involves the hydroboration of alkenes and alkynes. Recent developments have shown that simple borane (B79455) adducts can catalyze the hydroboration of various substrates with pinacolborane, offering a metal-free alternative to traditional transition-metal-catalyzed processes. organic-chemistry.org

The choice of the diol component of the boronic ester also has implications for sustainability. While pinacol (B44631) is widely used, researchers are exploring other diols, such as diethanolamine (B148213) (DEA). sci-hub.seacs.org DEA boronic esters exhibit unique physical properties that facilitate their isolation and purification from environmentally friendly solvents. sci-hub.seacs.org This can lead to simpler, more robust, and scalable manufacturing processes.

| Method | Catalyst/Reagent | Advantages | Source |

|---|---|---|---|

| Direct C-H Borylation | Iridium or Rhodium catalysts | Atom-economical, reduces synthetic steps. | nih.gov |

| Catalytic Hydroboration | Borane adducts (metal-free) | Avoids transition metals, high regioselectivity. | organic-chemistry.org |

| Grignard Reagent with Pinacolborane | Pinacolborane | Good yields for a variety of substrates. | organic-chemistry.org |

| Esterification with Diethanolamine (DEA) | Diethanolamine | Facilitates isolation in sustainable solvents, scalable. | sci-hub.seacs.org |

Expansion of Applications in Niche Chemical Transformations

Beyond their mainstream use in cross-coupling, boronic esters are finding applications in a growing number of niche chemical transformations. Their unique reactivity profile allows them to participate in reactions that are difficult to achieve with other organometallic reagents.

For instance, the ability of boronic esters to undergo radical reactions under mild photoredox conditions opens up new avenues for complex molecule synthesis. nih.gov This includes diastereoselective fragmentation and transannular cyclization reactions, which are powerful strategies for building intricate molecular scaffolds. nih.gov The retention of the boronic ester moiety after the radical transformation is a key advantage, as it allows for subsequent functionalization. nih.gov

The formation of boronate ester cages represents another exciting niche application. acs.org By using sterically hindered diboronic acids, researchers have been able to construct robust, water-stable cages. acs.org These porous materials can encapsulate guest molecules and even serve as nanoreactors for catalysis in aqueous media, an application previously thought impossible for the hydrolytically sensitive boronic ester linkage. acs.org

Furthermore, the development of Lewis base catalysis has enabled novel transformations of alkenyl boronates, such as allylic C-H amination. rsc.org These reactions showcase the expanding utility of boronic esters in developing highly selective and previously inaccessible synthetic methods. rsc.org

Design of Next-Generation Boron-Containing Reagents and Catalysts

The foundational structure of simple boronic esters like 2-Cyclohexyl-1,3,2-dioxaborole serves as a blueprint for the design of more advanced boron-containing reagents and catalysts. By modifying the diol backbone or the substituents on the boron atom, chemists can fine-tune the steric and electronic properties of these compounds to achieve enhanced stability, reactivity, and selectivity. rsc.org

A prime example is the development of MIDA (N-methyliminodiacetic acid) boronate esters. acs.orgacs.org The trivalent MIDA ligand forms a dative bond with the boron atom, effectively protecting the boronic ester from degradation under a wide range of reaction conditions. acs.orgacs.org This has enabled the development of iterative cross-coupling strategies for the synthesis of complex organic molecules. acs.orgacs.org Similarly, potassium trifluoroborates, which are derived from boronic acids, offer enhanced stability and are widely used in cross-coupling reactions. rsc.org

Borinic acids and their derivatives, which can be synthesized from boronic esters, are also emerging as a new class of reagents and catalysts. nih.gov These compounds have been used in cross-coupling reactions and as catalysts for the regioselective activation of polyols. nih.gov The ability to generate borinic acids in situ from boronic ester precursors further enhances their synthetic utility. nih.gov The ongoing exploration of these and other novel boron-based structures will undoubtedly lead to the next generation of powerful tools for organic synthesis.

Q & A

Q. What are the recommended synthetic methodologies for 2-cyclohexyl-1,3,2-dioxaborole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of analogous 1,3,2-dioxaborole derivatives typically involves hydroboration or substitution reactions. For example, exo-2-Dodecylhexahydro-4,7-methanobenzo[d][1,3,2]dioxaborole is synthesized via radical chain reactions using H₃PO₂, Et₃N, and AIBN as initiators at 90°C. A two-step AIBN addition ensures complete conversion, followed by purification via flash column chromatography (FCC) with 2% EtOAc/heptanes to isolate the product as a clear oil (89% yield) . Key factors include temperature control to prevent side reactions and solvent selection (e.g., TBME for extraction) to enhance purity.

Q. How is 2-cyclohexyl-1,3,2-dioxaborole characterized structurally and functionally?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹B) is critical for characterization. The ¹¹B NMR signal at ~22 ppm confirms the tetrahedral boron coordination, while aromatic protons in catecholato substituents appear at 6.72–6.90 ppm in ¹H NMR . Elemental analysis validates stoichiometry, and single-crystal XRD reveals bond parameters (e.g., B–O bond lengths of 1.46–1.50 Å and Sn⋯Sn distances of 6.022 Å in related derivatives) .

Q. What are the key chemical properties of 2-cyclohexyl-1,3,2-dioxaborole relevant to its reactivity?

- Methodological Answer : The compound exhibits Lewis acidity due to the electron-deficient boron center. Its reactivity is solvent-dependent: in DMSO, boron forms stable tetrahedral adducts via oxygen coordination, whereas in nonpolar solvents, it may polymerize or degrade . The cyclohexyl group enhances steric bulk, potentially moderating reactivity in host-guest systems .

Advanced Research Questions

Q. How can contradictions in XRD data (e.g., bond angles vs. theoretical models) be resolved for 1,3,2-dioxaborole derivatives?

- Methodological Answer : Discrepancies in bond angles (e.g., Sn–C–C angles of 167.5° vs. expected ~120°) arise from steric strain or crystal packing effects. Comparative DFT calculations and temperature-dependent XRD studies can distinguish intrinsic geometry from lattice distortions . For example, the C(4)–C(5)–B(1) angle (121.3°) in PLA9 reflects steric interactions between the cyclohexyl group and adjacent substituents .

Q. Why does 2-cyclohexyl-1,3,2-dioxaborole exhibit limited solubility in nonpolar solvents, and how does this impact its application in catalysis?

- Methodological Answer : The compound’s low solubility in hexane or THF stems from its polar boron center and bulky cyclohexyl group. This limits its utility in hydrophobic environments but enhances stability in polar aprotic solvents like DMSO. Strategies to improve solubility include introducing electron-withdrawing substituents (e.g., fluorinated aryl groups) or using co-solvents . In catalysis, this property necessitates solvent optimization to balance reactivity and substrate compatibility .

Q. How does modulation of the dioxaborole bridge (e.g., aromaticity changes) alter the Lewis acidity of boron?

- Methodological Answer : Aromaticity in the 1,3,2-dioxaborole ring stabilizes the boron center, reducing Lewis acidity. Electrocyclization (e.g., via UV irradiation) disrupts conjugation, increasing electrophilicity. For instance, switching from a 1,3,2-dioxaborole to a non-aromatic bridge raises the boron’s electrophilicity by 20–30%, as quantified by Gutmann-Beckett assays . This tunability enables applications in stimuli-responsive catalysis or sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.